molecular formula C17H20N4O3 B2610915 propyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 844649-03-2

propyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No. B2610915
CAS RN: 844649-03-2
M. Wt: 328.372
InChI Key: HBPZOMQYCMDPDQ-UHFFFAOYSA-N
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Description

Propyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, also known as PPQ-102, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. PPQ-102 is a synthetic derivative of quinoxaline, a heterocyclic compound that has been studied for its biological and pharmacological properties. In

Scientific Research Applications

Synthetic Methodologies

Copper-Catalyzed C−H Activation : An efficient synthesis approach for pyrrolo[1,2-a]quinoxalines involves copper-catalyzed C−H activation, showcasing the utility of readily available materials and inexpensive catalysts for producing these compounds with high yields (Lade et al., 2017).

Metal-Free Hydrogenation : Another innovative synthesis method is the metal-free hydrogenation of pyrrolo[1,2-a]quinoxalines, highlighting a sustainable approach to accessing hexahydropyrrolo[1,2-a]quinoxalines with high selectivity and yields (Xiaoqin Liu et al., 2018).

Potential in Drug Development

Inhibitors of Human Protein Kinase CK2 : Substituted pyrrolo[1,2-a]quinoxaline derivatives have been evaluated as inhibitors of human protein kinase CK2, a potential target for treating diseases like cancer. Novel inhibitors exhibiting micro- to sub-micromolar IC50 values have been identified, underscoring the therapeutic potential of these compounds (Guillon et al., 2013).

Optical Properties

Aggregation-Induced Emission (AIEE) : Pyrrolo[2,3-b]quinoxaline derivatives with 2-thienyl substituents have demonstrated AIEE properties. These compounds exhibit non-fluorescence in solution but show enhanced fluorescence upon aggregation or in the solid state, facilitated by π-π interactions. This property is significant for developing new fluorescent materials (Goszczycki et al., 2017).

Mechanism of Action

properties

IUPAC Name

propyl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-3-9-24-17(22)13-14-16(21(15(13)18)8-10-23-2)20-12-7-5-4-6-11(12)19-14/h4-7H,3,8-10,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPZOMQYCMDPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

propyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

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